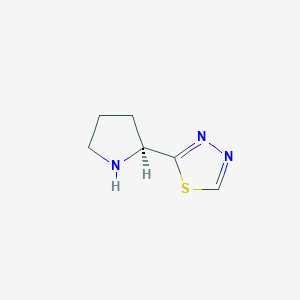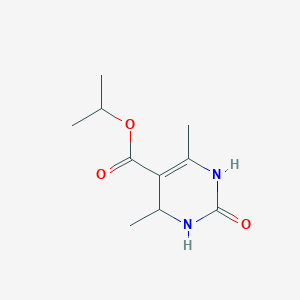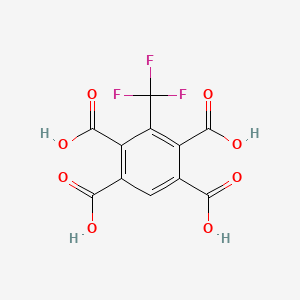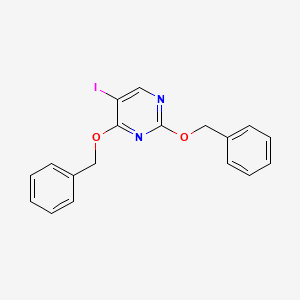
S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate: is an organic compound that features a unique combination of a cyclohexene ring and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate typically involves the reaction of 4-methylcyclohex-3-en-1-yl with 2H-isoindole-2-carbothioate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioester group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thioesters.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Methylcyclohexene: A simpler compound with a similar cyclohexene ring structure.
Isoindole derivatives: Compounds with the isoindole moiety, which may have different substituents.
Uniqueness: S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate is unique due to its combination of a cyclohexene ring and an isoindole moiety, which imparts specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H17NOS |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
S-(4-methylcyclohex-3-en-1-yl) isoindole-2-carbothioate |
InChI |
InChI=1S/C16H17NOS/c1-12-6-8-15(9-7-12)19-16(18)17-10-13-4-2-3-5-14(13)11-17/h2-6,10-11,15H,7-9H2,1H3 |
Clave InChI |
ZYKCFZPYZHZDJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)SC(=O)N2C=C3C=CC=CC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
